molecular formula C15H14FN3O4S2 B3405583 4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1396772-39-6

4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B3405583
CAS RN: 1396772-39-6
M. Wt: 383.4
InChI Key: MMAXOGJMQLUSEX-UHFFFAOYSA-N
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Description

“4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a compound that contains a benzothiazole derivative . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . These building blocks are connected via various approaches such as a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms . The inhibition of tumour associated carbonic anhydrases by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could potentially make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral drugs.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This could potentially make them useful in the treatment of conditions characterized by seizures.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.

Future Directions

Benzothiazole derivatives have shown potential in various therapeutic applications, particularly as anticancer agents . Future research could focus on further understanding the mechanisms of action of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXOGJMQLUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126677
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

CAS RN

1396772-39-6
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396772-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-azetidinyl]oxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 2
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4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 3
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 4
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 5
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Reactant of Route 6
4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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